molecular formula C12H10F2N2 B6574444 N-[(2,6-difluorophenyl)methyl]pyridin-3-amine CAS No. 1019559-67-1

N-[(2,6-difluorophenyl)methyl]pyridin-3-amine

Cat. No. B6574444
CAS RN: 1019559-67-1
M. Wt: 220.22 g/mol
InChI Key: BMAIGOLKUZKBTA-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]pyridin-3-amine is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki cross-coupling reactions . For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Protodeboronation of pinacol boronic esters has also been reported .

Scientific Research Applications

Antifouling Coatings for Marine Applications

DFPMA: has gained attention in the development of marine foul-release polymeric nanocomposite coatings. These coatings prevent fouling attachment on ship hulls by creating non-stick surfaces. Since the ban on tributyltin compounds in antifouling coatings, eco-friendly alternatives like foul-release nanocoatings have been explored. These nanocomposites incorporate inorganic nanofillers, such as metallic nanoparticles and their oxides, to enhance surface properties. The combination of chemical inertness and physical microfouling repulsion makes DFPMA-based coatings effective, durable, and environmentally friendly .

Computational Chemistry and Molecular Modeling

DFPMA’s conformational flexibility and electronic properties make it an interesting subject for computational studies. Researchers employ quantum mechanical calculations to explore its energy landscapes, electronic transitions, and intermolecular interactions. Such insights aid in understanding its behavior in various environments.

Future Directions

The future directions for the study of N-[(2,6-difluorophenyl)methyl]pyridin-3-amine could involve further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry. The use of this compound as a building block for the preparation of drug candidates is particularly promising .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIGOLKUZKBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-difluorophenyl)methyl]pyridin-3-amine

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